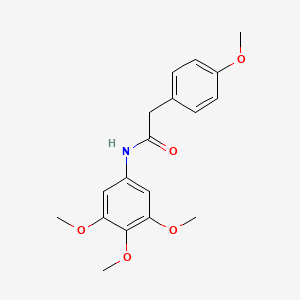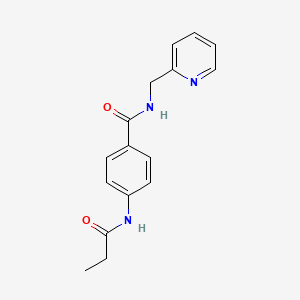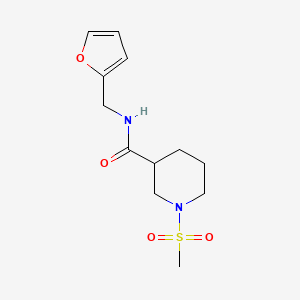
2-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)acetamide
説明
2-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)acetamide, also known as TMA-2, is a synthetic psychedelic drug that belongs to the amphetamine family. It was first synthesized by Alexander Shulgin in the 1970s and is known for its potent hallucinogenic effects. TMA-2 is structurally similar to other psychedelic drugs such as mescaline and 2C-B, but it has unique properties that make it a valuable tool for scientific research.
科学的研究の応用
Green Synthesis
2-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)acetamide plays a role in green chemistry, particularly in the synthesis of other compounds. Zhang Qun-feng (2008) demonstrated its use in the production of azo disperse dyes via catalytic hydrogenation, highlighting its role in environmentally friendly chemical processes (Zhang Qun-feng, 2008).
Antitumor Activity
A significant application of this compound is in the field of cancer research. Wu et al. (2009) found that a derivative of this compound, N-acetyl-N-(4-(4-methoxyphenyl-3-(3,4,5-trimethoxyphenyl)isoxazol-5-yl)acetamide (XN05), showed potent antitumor activity against various cancer cells in vitro. It worked by disrupting microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells (Wu et al., 2009).
Synthesis of Bioactive Heterocycles
Fu et al. (2018) explored the synthesis of novel bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment, demonstrating potent antiproliferative activity. These compounds, including derivatives of 2-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)acetamide, targeted tubulin and showed potential as antiproliferative agents in cancer treatment (Fu et al., 2018).
Protein Tyrosine Phosphatase 1B Inhibition
Saxena et al. (2009) highlighted the role of 2-(4-methoxyphenyl) ethyl] acetamide derivatives in inhibiting protein tyrosine phosphatase 1B (PTP1B), a target for antidiabetic therapy. This research adds to the understanding of the compound's potential in treating diabetes (Saxena et al., 2009).
Crystal Structure Studies
The compound has been used in crystallography to understand the structure of related compounds. Park et al. (1995) determined the crystal structure of a related capsaicinoid, offering insights into the compound's conformation and stability (Park et al., 1995).
Synthesis Processes
Qi Yuejin (2010) focused on improving the synthesis process of related compounds, specifically 3,4,5-trimethoxyphenyl acetic acid. This research contributes to the efficient production of related chemical structures, demonstrating the compound's importance in synthetic chemistry (Qi Yuejin, 2010).
特性
IUPAC Name |
2-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-21-14-7-5-12(6-8-14)9-17(20)19-13-10-15(22-2)18(24-4)16(11-13)23-3/h5-8,10-11H,9H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCZJMAHDRRTKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B4390275.png)
![naphtho[2,1-b]furan-2-carboxamide](/img/structure/B4390282.png)
![2-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4390293.png)

![4-methoxy-N-{[(6-methyl-2-pyridinyl)amino]carbonyl}benzamide](/img/structure/B4390299.png)
![3-(ethylthio)-5,6,8-trimethyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4390306.png)


![1-(3-fluorophenyl)-2-(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4390325.png)


![N-{3-[(2,5-dichlorobenzoyl)amino]propyl}nicotinamide](/img/structure/B4390349.png)

![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-diphenylacetamide](/img/structure/B4390368.png)